molecular formula C10H12Cl2O2 B178223 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene CAS No. 1134-52-7

1,2-Bis(chloromethyl)-4,5-dimethoxybenzene

Cat. No. B178223
M. Wt: 235.1 g/mol
InChI Key: HBOBUTXJMIXYPE-UHFFFAOYSA-N
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Patent
US04987235

Procedure details

100 ml of an N,N-dimethylformamide solution containing 34.2 g (0.20 mol) of p-toluenesulfonamide, was dropwise added over a period of 60 minutes under cooling with ice to a suspension comprising 19.7 g (0.41 mol) of 50% oily sodium hydride and 60 ml of N,N-dimethylformamide. The reaction solution was stirred at room temperature for 30 minutes at 60° C., and then 300 ml of an N,N-dimethylformamide solution containing 47 g (0.20 mol) of 4,5-bischloromethyl veratrol was dropwise added over a period of 90 minutes at 60° C. The reaction solution was stirred at room temperature for 3 hours, and then poured into 2000 ml of water. The precipitated crystals were collected and washed with water to obtain 60 g (yield: 90.0%) of the above identified compound.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
47 g
Type
reactant
Reaction Step Three
Name
Quantity
2000 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)C=O.[CH3:6][C:7]1[CH:8]=[CH:9][C:10]([S:13]([NH2:16])(=[O:15])=[O:14])=[CH:11][CH:12]=1.[H-].[Na+].Cl[CH2:20][C:21]1[CH:22]=[C:23]([O:31][CH3:32])[C:24]([O:29][CH3:30])=[CH:25][C:26]=1[CH2:27]Cl>O>[CH3:32][O:31][C:23]1[CH:22]=[C:21]2[C:26](=[CH:25][C:24]=1[O:29][CH3:30])[CH2:27][N:16]([S:13]([C:10]1[CH:9]=[CH:8][C:7]([CH3:6])=[CH:12][CH:11]=1)(=[O:15])=[O:14])[CH2:20]2 |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
34.2 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)N
Step Two
Name
Quantity
19.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
47 g
Type
reactant
Smiles
ClCC=1C=C(C(=CC1CCl)OC)OC
Step Four
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at room temperature for 30 minutes at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added over a period of 60 minutes
Duration
60 min
ADDITION
Type
ADDITION
Details
was dropwise added over a period of 90 minutes at 60° C
Duration
90 min
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The precipitated crystals were collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to obtain 60 g (yield: 90.0%) of the

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC=1C=C2CN(CC2=CC1OC)S(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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